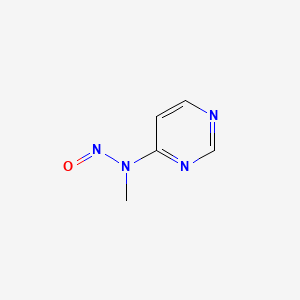
N-methyl-N-pyrimidin-4-ylnitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-pyrimidin-4-ylnitrous amide is a chemical compound that belongs to the class of amides. It is characterized by the presence of a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound also contains a nitrous amide group, which is a functional group consisting of a nitrogen atom bonded to a nitroso group (NO) and an amide group (CONH).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-pyrimidin-4-ylnitrous amide typically involves the reaction of N-methylpyrimidin-4-amine with nitrous acid. The reaction is carried out under acidic conditions, usually in the presence of hydrochloric acid. The general reaction scheme is as follows:
N-methylpyrimidin-4-amine+HNO2→N-methyl-N-pyrimidin-4-ylnitrous amide+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-pyrimidin-4-ylnitrous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methyl-N-pyrimidin-4-ylnitroso oxide.
Reduction: Reduction of the nitrous amide group can yield N-methylpyrimidin-4-amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrous amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-methyl-N-pyrimidin-4-ylnitroso oxide.
Reduction: N-methylpyrimidin-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-N-pyrimidin-4-ylnitrous amide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as non-linear optical materials.
Mechanism of Action
The mechanism of action of N-methyl-N-pyrimidin-4-ylnitrous amide involves its interaction with molecular targets in cells. The compound can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to changes in their structure and function. This can result in the inhibition of key cellular processes, such as DNA replication and protein synthesis, ultimately leading to cell death.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-pyridin-4-ylnitrous amide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
N-methyl-N-pyrimidin-4-ylamine: Lacks the nitrous amide group.
N-methyl-N-pyrimidin-4-ylnitroso oxide: Oxidized form of the compound.
Uniqueness
N-methyl-N-pyrimidin-4-ylnitrous amide is unique due to the presence of both a pyrimidine ring and a nitrous amide group. This combination imparts specific chemical reactivity and biological activity that is not observed in similar compounds.
Properties
CAS No. |
16220-54-5 |
|---|---|
Molecular Formula |
C5H6N4O |
Molecular Weight |
138.13 |
IUPAC Name |
N-methyl-N-pyrimidin-4-ylnitrous amide |
InChI |
InChI=1S/C5H6N4O/c1-9(8-10)5-2-3-6-4-7-5/h2-4H,1H3 |
InChI Key |
KFPZBEOZAGBDDI-UHFFFAOYSA-N |
SMILES |
CN(C1=NC=NC=C1)N=O |
Synonyms |
Pyrimidine, 4-(methylnitrosamino)- (8CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















